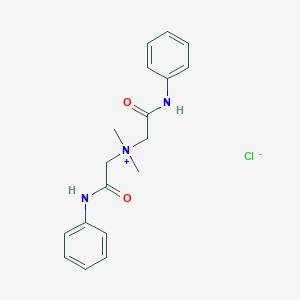

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Description

Properties

CAS No. |

1042-42-8 |

|---|---|

Molecular Formula |

C18H22ClN3O2 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

2-[(2-anilino-2-oxoethyl)-dimethylazaniumyl]-N-phenylethanimidate;hydrochloride |

InChI |

InChI=1S/C18H21N3O2.ClH/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23);1H |

InChI Key |

YGCONRRHHMKQRL-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |

Synonyms |

N,N-Dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-ethanaminium Chloride; Dimethylbis[(phenylcarbamoyl)methyl]-ammonium Chloride; Dimethylbis[(phenylcarbamoyl)methyl]ammonium Chloride; Carcainium Chloride; N,N-Bis(phenylcarbamoylmethyl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium salt with potential applications in pharmaceutical and materials science. This document delves into the strategic selection of precursors, the rationale behind the reaction conditions, and detailed, step-by-step protocols for the synthesis of the key intermediate, 2-chloro-N-phenylacetamide, and its subsequent conversion to the target molecule. The synthesis is presented as a two-stage process, beginning with the acylation of aniline, followed by a double alkylation of a dimethylamine source. This guide is intended to provide researchers and drug development professionals with the necessary scientific foundation and practical insights to successfully synthesize and understand this compound.

Introduction and Strategic Overview

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two methyl groups and two N-phenylacetamide moieties. The synthesis of such symmetrical bis-amides linked by a quaternary ammonium center is of interest due to their potential to act as "gemini" or dimeric surfactants, which often exhibit superior properties compared to their monomeric counterparts. The presence of amide functionalities introduces the potential for hydrogen bonding, influencing the molecule's aggregation behavior and interaction with biological targets.

The synthetic strategy outlined in this guide is a convergent approach, focusing on the initial preparation of a key electrophilic precursor, followed by a nucleophilic substitution reaction to construct the final quaternary ammonium salt. This method is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reaction steps.

Synthesis Pathway Overview

The synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is most logically approached in two primary stages:

-

Stage 1: Synthesis of the Electrophilic Precursor: Preparation of 2-chloro-N-phenylacetamide from aniline and chloroacetyl chloride.

-

Stage 2: Quaternization: The double alkylation of a dimethylamine source with two equivalents of 2-chloro-N-phenylacetamide to form the target quaternary ammonium chloride.

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 2-Chloro-N-phenylacetamide

The synthesis of the key intermediate, 2-chloro-N-phenylacetamide, is a well-established acylation reaction. The most common and efficient method involves the reaction of aniline with chloroacetyl chloride.

Underlying Principles and Rationale

This reaction is a nucleophilic acyl substitution where the nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic. A biphasic system using an organic solvent and an aqueous base is often employed for ease of work-up.

Detailed Experimental Protocol

A reliable method for the preparation of 2-chloro-N-phenylacetamide is the Schotten-Baumann reaction condition.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (1.00 mole, 93.1 g) in toluene (750 ml).

-

Add a 10% aqueous solution of sodium hydroxide (750 ml) to the flask.

-

Cool the stirred mixture to 0°C using an ice bath.

-

Add chloroacetyl chloride (1.75 moles, 197 g) dropwise via the dropping funnel over a period of 45 minutes, ensuring the internal temperature does not exceed 10°C.[1]

-

After the addition is complete, continue stirring at room temperature for approximately one hour.

-

The precipitated crystalline product, 2-chloro-N-phenylacetamide, is collected by vacuum filtration.

-

Wash the collected solid with cold toluene and then with water to remove any remaining starting materials and salts.

-

Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Yield and Purity

This procedure is reported to yield approximately 151 g (90.0%) of 2-chloro-N-phenylacetamide with a melting point of 134-136°C.[1] The purity can be further enhanced by recrystallization from a suitable solvent such as ethanol if required.

| Parameter | Value | Reference |

| Starting Material (Aniline) | 1.00 mole (93.1 g) | [1] |

| Reagent (Chloroacetyl Chloride) | 1.75 moles (197 g) | [1] |

| Solvent | Toluene (750 ml) | [1] |

| Base | 10% NaOH (750 ml) | [1] |

| Reaction Temperature | 0-10°C (addition), RT (stirring) | [1] |

| Yield | 90.0% (151 g) | [1] |

| Melting Point | 134-136°C | [1] |

Stage 2: Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

The second stage of the synthesis involves the quaternization of a dimethylamine source with two equivalents of the previously synthesized 2-chloro-N-phenylacetamide. This is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Considerations and Strategic Choices

The reaction proceeds through the nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbon bearing the chlorine atom in 2-chloro-N-phenylacetamide. This occurs in two successive steps to form the final quaternary ammonium salt.

Caption: Stepwise quaternization mechanism.

A key consideration is the choice of the dimethylamine source and the reaction conditions to favor the desired double alkylation. Using an aqueous solution of dimethylamine is a practical approach. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reaction and to dissolve the reactants.

Detailed Experimental Protocol

This protocol is based on established principles of quaternization reactions.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N-phenylacetamide (2.0 equivalents) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Add an aqueous solution of dimethylamine (e.g., 40% in water, 1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, being a salt, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Characterization and Purity Assessment

The structure of the final product, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the anilino, acetamide, and dimethylammonium protons and carbons in the correct ratios.

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and determination of its melting point.

| Parameter | Proposed Value/Condition |

| Starting Material (Precursor) | 2.0 equivalents |

| Reagent (Dimethylamine) | 1.0 equivalent (e.g., 40% aq. solution) |

| Solvent | Acetone or Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 6-12 hours (TLC monitored) |

| Work-up | Cooling, filtration, washing |

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aniline is toxic and can be absorbed through the skin. Handle with appropriate PPE.

-

Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. Use in a fume hood.

-

The quaternization reaction should be performed with adequate ventilation.

Conclusion

The synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride can be reliably achieved through a two-stage process involving the synthesis of 2-chloro-N-phenylacetamide followed by a double alkylation of dimethylamine. The protocols provided in this guide are based on well-established chemical principles and offer a clear pathway for the successful preparation of this target molecule. The provided rationale for the experimental choices and the detailed step-by-step instructions are intended to empower researchers to not only reproduce this synthesis but also to adapt and optimize it for their specific needs.

References

-

PrepChem.com. a. Preparation of 2-chloro-N-phenylacetamide. [Link]

-

PubChem. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). [Link]

-

Science Info. Quaternary Ammonium Salts: Definition, Preparation, Applications. [Link]

- Katke, S.A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

Sources

An In-depth Technical Guide to Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium Chloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium compound also known as Carcainium chloride or QX-572. As a derivative of the local anesthetic lidocaine, this molecule holds significant interest for its pharmacological activities, including its antitussive effects and its role as a sodium channel blocker. This document delves into its structural attributes, physicochemical characteristics, a proposed synthesis protocol, and detailed methodologies for its characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both established data and field-proven insights to facilitate further investigation and application of this compound.

Introduction and Background

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, systematically named bis(2-anilino-2-oxoethyl)-dimethylazanium chloride, is a quaternary ammonium salt derived from lidocaine.[1] Unlike its parent compound, the permanent positive charge on the quaternary nitrogen atom imparts distinct physicochemical and pharmacological properties. This permanent charge generally restricts its passage across biological membranes, a characteristic that has been exploited in neurophysiological studies to selectively target ion channels from the intracellular side.[1]

Clinically, Carcainium chloride has been investigated for its antitussive (cough-suppressing) effects in patients with chronic cough.[2] Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1] This guide aims to consolidate the available technical information on Carcainium chloride, providing a foundational resource for its synthesis, characterization, and further exploration.

Physicochemical Properties

A summary of the known physical and chemical properties of Carcainium chloride is presented in Table 1. These properties are fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | bis(2-anilino-2-oxoethyl)-dimethylazanium chloride | [3] |

| Synonyms | Carcainium chloride, QX-572, RSD 931, N,N-bis(phenylcarbamoylmethyl)dimethylammonium chloride | [4][5][6] |

| CAS Number | 1042-42-8 | [4][5][6] |

| Molecular Formula | C18H22ClN3O2 | [4][5] |

| Molecular Weight | 347.84 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 170-172 °C | [5] |

| Solubility | DMSO: 33.33 mg/mL (requires sonication and warming to 60°C); Slightly soluble in Methanol and Water | [4][5][7] |

| Storage | Store at 4°C under a nitrogen atmosphere. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |

| Toxicity | LD50 (intraperitoneal, mouse): 94 mg/kg | [5] |

Synthesis of Carcainium Chloride: A Proposed Protocol

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of Carcainium chloride.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

2-chloro-N-phenylacetamide

-

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Anhydrous acetonitrile or DMF (reaction solvent)

-

Diethyl ether (for precipitation)

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dimethylamine in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add 2.2 equivalents of 2-chloro-N-phenylacetamide. The slight excess of the alkylating agent is to ensure the complete reaction of the secondary amine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a quaternary ammonium salt, is expected to have low solubility in less polar solvents. Add diethyl ether to the reaction mixture to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether.

-

Drying: Dry the purified white to off-white solid under vacuum to obtain the final product, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride.

Disclaimer: This is a proposed synthesis protocol and has not been experimentally validated based on the available literature. Optimization of reaction conditions (solvent, temperature, reaction time, and purification method) may be necessary.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following are predicted chemical shifts and require experimental verification.)

¹H NMR (500 MHz, DMSO-d₆):

-

δ ~10.5 ppm (s, 2H): Amide N-H protons.

-

δ 7.6-7.8 ppm (m, 4H): Aromatic protons ortho to the NH group.

-

δ 7.3-7.4 ppm (m, 4H): Aromatic protons meta to the NH group.

-

δ 7.1-7.2 ppm (m, 2H): Aromatic protons para to the NH group.

-

δ ~4.5 ppm (s, 4H): Methylene protons (CH₂) adjacent to the quaternary nitrogen.

-

δ ~3.3 ppm (s, 6H): Methyl protons (CH₃) on the quaternary nitrogen.

¹³C NMR (125 MHz, DMSO-d₆):

-

δ ~168 ppm: Amide carbonyl carbons (C=O).

-

δ ~138 ppm: Aromatic C-N carbons.

-

δ ~129 ppm: Aromatic C-H carbons (meta).

-

δ ~124 ppm: Aromatic C-H carbons (para).

-

δ ~120 ppm: Aromatic C-H carbons (ortho).

-

δ ~65 ppm: Methylene carbons (CH₂).

-

δ ~50 ppm: Methyl carbons (CH₃).

Infrared (IR) Spectroscopy

(Note: The following are predicted characteristic absorption bands and require experimental verification.)

-

~3300 cm⁻¹ (sharp, medium): N-H stretching of the secondary amide.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching (CH₂ and CH₃).

-

~1670 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).

-

~1590 cm⁻¹ and ~1490 cm⁻¹ (medium): C=C stretching within the aromatic rings.

-

~1540 cm⁻¹ (medium): N-H bending of the secondary amide (Amide II band).

-

~1450 cm⁻¹ (medium): C-N stretching.

Mass Spectrometry (MS)

-

Expected Molecular Ion: The cationic part of the molecule is [C₁₈H₂₁N₃O₂]⁺. In high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the expected m/z for the molecular ion would be approximately 312.1712.

-

Isotopic Pattern: The presence of the chloride counter-ion would not be observed in the positive ion mode ESI-MS.

-

Fragmentation: Fragmentation of the parent ion could involve the loss of one of the anilino-oxo-ethyl side chains or other characteristic cleavages.

Chemical Properties and Reactivity

Stability

As a quaternary ammonium salt, Carcainium chloride is expected to be a stable compound under standard laboratory conditions.[9] It is likely to be stable in acidic and neutral aqueous solutions. However, in strongly basic conditions and at elevated temperatures, quaternary ammonium salts can undergo degradation, primarily through Hofmann elimination if a beta-hydrogen is present, or through nucleophilic substitution at one of the N-alkyl groups. Given the structure of Carcainium chloride, degradation under harsh basic conditions is a possibility that should be considered.

Reactivity

The primary reactive sites in Carcainium chloride are the amide groups. These can undergo hydrolysis under strong acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters. The aromatic rings can undergo electrophilic aromatic substitution, but the reaction conditions would need to be carefully chosen to avoid degradation of the rest of the molecule. The quaternary ammonium group itself is generally unreactive towards electrophiles and most nucleophiles.[9]

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and characterization of Carcainium chloride.

Caption: General workflow for synthesis and characterization.

Conclusion

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium chloride) is a compound of significant interest due to its pharmacological profile as a lidocaine derivative. This guide has consolidated the available data on its physicochemical properties and provided a scientifically plausible, albeit unvalidated, protocol for its synthesis. The predicted spectroscopic data and discussion of its chemical properties offer a starting point for its unambiguous identification and further study. It is hoped that this technical guide will serve as a valuable resource for researchers, enabling further exploration of the therapeutic potential and scientific applications of this intriguing molecule.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Carcainium chloride supplier | CAS:1042-42-8. [Link]

-

MCE. Carcainium chloride (QX 572) | 利多卡因衍生物. [Link]

-

Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC - PubMed Central. [Link]

-

ResearchGate. ¹H NMR spectra of 1-(carboxymethyl)pyridinium chloride {[cmpy]Cl} in DMSO-d6 as solvent. [Link]

-

PubChem. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). [Link]

-

Wikipedia. Quaternary ammonium cation. [Link]

-

Scribd. (Usp Dictionary of Usan and International Drug Names) - USP Dictionary 2007 - of USAN and International Drug Names-United States Pharmacopeial (2007). [Link]

-

SpectraBase. 1-(carboxymethyl)pyridinium chloride - Optional[FTIR] - Spectrum. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

Sources

- 1. Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Quaternary ammonium derivative of lidocaine as a long-acting local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. scbt.com [scbt.com]

- 7. cerritos.edu [cerritos.edu]

- 8. ijpsr.info [ijpsr.info]

- 9. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) 13C NMR [m.chemicalbook.com]

Unveiling the Bio-Potential: A Technical Guide to Investigating Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Molecule of Interest

In the vast landscape of chemical entities with therapeutic potential, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride, also identified as Carcainium chloride[1], presents a compelling case for in-depth biological investigation. Its structure, featuring a central quaternary ammonium core flanked by two anilino-2-oxo-ethyl groups, suggests a confluence of functionalities that have independently shown significant bioactivity. Quaternary ammonium compounds (QACs) are a well-established class of cationic biocides with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses[2][3][4][5]. Their primary mechanism of action involves the disruption of microbial cell membranes[3][6].

Furthermore, the presence of the dimethylamine moiety is noteworthy, as dimethylamine derivatives exhibit a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties[7][8][9][10]. The anilino group, a recurring motif in medicinal chemistry, is found in compounds with demonstrated antitumor and antimicrobial activities[11][12][13][14][15].

This technical guide provides a structured, experience-driven framework for elucidating the potential biological activities of this compound. We will navigate the logical progression from synthesis and characterization to a comprehensive suite of biological assays, underpinned by a rationale that connects molecular structure to potential function.

Section 1: Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would likely involve a two-step process: first, the acylation of aniline with a suitable chloroacetyl derivative, followed by quaternization of a tertiary amine.

Diagram 1: Proposed Synthetic Pathway

A proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

-

To a stirred solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-chloro-N-phenylacetamide.

Step 2: Synthesis of this compound

-

Dissolve 2-chloro-N-phenylacetamide (2.0 eq) and dimethylamine (1.0 eq, which can be sourced from a solution or generated in situ) in a polar aprotic solvent such as acetonitrile.

-

Heat the reaction mixture under reflux and monitor for the formation of a precipitate.

-

After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Physicochemical Characterization

A thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (e.g., C=O of the amide, N-H stretch). |

| Elemental Analysis | To determine the elemental composition (C, H, N, Cl). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

Section 2: In Vitro Biological Activity Screening

Based on the structural motifs present in this compound, a tiered screening approach is recommended to explore its potential antimicrobial and anticancer activities.

Antimicrobial Activity Assessment

The quaternary ammonium core strongly suggests inherent antimicrobial properties.

Diagram 2: Antimicrobial Screening Workflow

A systematic approach to evaluating antimicrobial efficacy.

2.1.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2.1.2 Follow-up Assays

-

Minimum Bactericidal Concentration (MBC): To distinguish between bacteriostatic and bactericidal activity, an aliquot from the wells showing no growth in the MIC assay is plated on agar. The lowest concentration that results in a significant reduction in bacterial colonies is the MBC.

-

Time-Kill Kinetics: This assay provides information on the rate of bactericidal activity over time at different concentrations of the compound.

Anticancer Activity Screening

The anilino and dimethylamino moieties suggest potential antiproliferative effects. A common starting point is to screen the compound against a panel of cancer cell lines.

2.2.1 Protocol: MTT Proliferation Assay

-

Seed cancer cells (e.g., from the NCI-60 panel) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

| Parameter | Description |

| IC₅₀ | The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

| GI₅₀ | The concentration for 50% growth inhibition. |

| TGI | The concentration for total growth inhibition. |

| LC₅₀ | The concentration for 50% lethality. |

Section 3: Mechanistic Investigations

Should the initial screening reveal significant biological activity, the next logical step is to investigate the underlying mechanism of action.

Elucidating the Antimicrobial Mechanism

For a QAC, the primary hypothesis is membrane disruption.

Diagram 3: Investigating Antimicrobial Mechanism of Action

A multi-pronged approach to understanding how the compound kills microbes.

3.1.1 Protocol: Membrane Permeability Assay using Propidium Iodide (PI)

-

Treat a suspension of bacteria with the test compound at its MIC and multiples of the MIC.

-

At various time points, add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

-

Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Unraveling the Anticancer Mechanism

If the compound shows promising anticancer activity, a series of assays can be employed to determine the mode of cell death and the cellular pathways involved.

3.2.1 Protocol: Apoptosis Assay using Annexin V/PI Staining

-

Treat cancer cells with the test compound at its IC₅₀ concentration for different time periods.

-

Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (which stains late apoptotic and necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells undergoing apoptosis and necrosis.

3.2.2 Further Mechanistic Studies

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

-

Western Blotting: To investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or other relevant signaling pathways.

-

Reactive Oxygen Species (ROS) Measurement: To assess if the compound induces oxidative stress in cancer cells.

Conclusion: A Roadmap for Discovery

This compound stands as a molecule with significant, yet unexplored, biological potential. Its chemical architecture, combining a quaternary ammonium core with anilino and dimethylamino functionalities, provides a strong rationale for investigating its antimicrobial and anticancer properties. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous approach to systematically evaluate its bioactivity. By following this structured path, researchers can effectively unlock the therapeutic promise that may be held within this intriguing chemical entity.

References

- Antimicrobial activity of quaternary ammonium salts: structure-activity rel

- Quaternary Ammonium Biocides: Efficacy in Application. (2015-01-05). Applied and Environmental Microbiology - ASM Journals.

- Biological Activity of Quaternary Ammonium Salts and Their Deriv

- Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. (n.d.). PMC - PubMed Central.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing.

- Quaternary ammonium compounds QACs action as antiseptics and disinfectants. (2025-12-12). YouTube.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024-09-02). PubMed Central.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.).

- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. (n.d.). PMC - NIH.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024-01-01). R Discovery.

- Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). (n.d.). PubChem.

- Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity. (n.d.). PubMed.

- Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022-06-02). sfera.

- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2025-10-16).

- Biological activity of some 4-anilinoquinazolines: Cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. (2025-08-06).

Sources

- 1. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1) | C18H22ClN3O2 | CID 13966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sfera.unife.it [sfera.unife.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride and its Analogs: Synthesis, Biological Activity, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium compounds (QACs) represent a cornerstone in the development of antimicrobial agents and functionalized cationic molecules. This technical guide provides an in-depth review of a specific subclass of these compounds, centered around the novel structure of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride. As this specific molecule is not extensively documented in current literature, this guide adopts a comprehensive approach by examining its structural analogs, particularly bis-quaternary ammonium salts (bis-QACs) and those featuring amide functionalities. We will explore plausible synthetic routes, delve into the well-established antimicrobial mechanisms of QACs, and analyze the structure-activity relationships that govern their efficacy. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a foundational framework for researchers entering this promising area of study.

Introduction to Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds (QACs) are a diverse class of organic cations characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge.[1] This cationic nature is fundamental to their broad spectrum of applications, ranging from disinfectants and antiseptics to fabric softeners and phase transfer catalysts.[2] In the realm of medicine and drug development, QACs are of particular interest due to their potent antimicrobial properties.[3]

The general structure of a QAC can be represented as [NRR'R''R''']+X-, where R, R', R'', and R''' are alkyl or aryl groups, and X- is a counter-ion, typically a halide. The biological activity of QACs is profoundly influenced by the nature of the R groups. For instance, the presence of one or two long alkyl chains is a common feature of antimicrobial QACs.

A significant subclass of QACs is the bis-quaternary ammonium compounds, also known as gemini surfactants. These molecules consist of two quaternary ammonium moieties connected by a spacer chain.[4] Compared to their monomeric counterparts, gemini surfactants often exhibit superior antimicrobial activity and lower critical micelle concentrations.[5] The introduction of functional groups, such as amides, into the structure of QACs can further modulate their biological activity and physicochemical properties.[1]

This guide will focus on the prospective synthesis, properties, and applications of this compound, a unique bis-amide substituted QAC, by drawing parallels with its structural analogs.

Plausible Synthesis of this compound and its Analogs

While a direct synthetic route for the title compound is not reported, a plausible pathway can be constructed based on established organic chemistry principles and the synthesis of related compounds. The synthesis can be envisioned as a two-step process: first, the synthesis of the precursor N-phenylacetamide derivatives, and second, the quaternization reaction.

Synthesis of Precursors: 2-Chloro-N-phenylacetamide

The key precursor for the synthesis of the target molecule and its analogs is 2-chloro-N-phenylacetamide. This can be readily synthesized via the acylation of aniline with chloroacetyl chloride.[6]

Experimental Protocol: Synthesis of 2-Chloro-N-phenylacetamide

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (1.1 equivalents), to the solution to neutralize the HCl byproduct.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-phenylacetamide.

Synthesis of the Tertiary Amine Intermediate

The next crucial step is the synthesis of the tertiary amine, Bis(2-anilino-2-oxo-ethyl)-methyl-amine. This can be achieved by the N-alkylation of methylamine with two equivalents of 2-chloro-N-phenylacetamide.

Experimental Protocol: Synthesis of Bis(2-anilino-2-oxo-ethyl)-methyl-amine

-

In a sealed reaction vessel, dissolve methylamine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2.2 equivalents), to the solution.

-

Add 2-chloro-N-phenylacetamide (2 equivalents) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by column chromatography if necessary.

Quaternization to Form this compound

The final step is the quaternization of the tertiary amine with a methylating agent, such as methyl chloride or methyl iodide, to yield the target QAC. The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide, is a classic method for synthesizing quaternary ammonium salts.[7]

Experimental Protocol: Synthesis of this compound

-

Dissolve the synthesized Bis(2-anilino-2-oxo-ethyl)-methyl-amine (1 equivalent) in a suitable solvent like acetonitrile or DMF in a pressure-resistant reaction vessel.

-

Add an excess of methyl chloride (condensed as a liquid at low temperature) or methyl iodide (1.2 equivalents).

-

Seal the vessel and heat the reaction mixture to 50-70 °C for 24-48 hours.

-

Monitor the formation of the quaternary ammonium salt.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If the product precipitates, filter the solid, wash with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dry under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent to induce precipitation.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

Physicochemical Properties and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The quaternization of the nitrogen atom leads to a downfield shift of the signals from the protons on the adjacent carbons, which is a characteristic feature.[7][8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing quaternary ammonium salts, as they are pre-charged. It can be challenging to distinguish between a molecular ion (M+) and a protonated molecule ([M+H]+) without prior knowledge of the structure.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch and N-H bonds.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure.

Biological Activities and Mechanism of Action

The primary biological activity associated with QACs is their antimicrobial effect.[2] They exhibit a broad spectrum of activity against bacteria, fungi, and viruses.[3]

Antimicrobial Mechanism of Action

The antimicrobial action of QACs is primarily attributed to the disruption of microbial cell membranes.[11] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This process leads to:

-

Disorganization of the cell membrane: The insertion of the QAC molecules disrupts the ordered structure of the lipid bilayer, increasing its fluidity.

-

Increased membrane permeability: This disruption creates pores or channels in the membrane, leading to the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.

-

Inhibition of essential cellular processes: The leakage of cellular contents and the dissipation of the membrane potential inhibit vital cellular functions, ultimately leading to cell death.

Diagram of the Antimicrobial Mechanism of Action:

Caption: General mechanism of antimicrobial action of Quaternary Ammonium Compounds.

Other Potential Biological Activities

Beyond their antimicrobial effects, some QACs and their analogs have been investigated for other biological activities, including:

-

Anticancer Activity: Certain QACs have shown cytotoxic effects against various cancer cell lines.[12]

-

Antifungal Activity: Many QACs are effective against a range of fungal pathogens.[3]

The presence of the anilino-oxo-ethyl groups in the target compound could potentially confer additional biological activities, which would be an interesting avenue for future research.

Structure-Activity Relationships (SAR)

The biological activity of QACs is highly dependent on their molecular structure. Key SAR principles for antimicrobial QACs include:

-

Alkyl Chain Length: The length of the alkyl chains is a critical determinant of antimicrobial activity. Generally, optimal activity is observed for chains with 10 to 16 carbon atoms.

-

Nature of the Head Group: The groups attached to the quaternary nitrogen can influence the compound's properties and activity.

-

Spacer Chain in Gemini QACs: For bis-QACs, the length and flexibility of the spacer connecting the two quaternary ammonium heads affect their antimicrobial efficacy.[4]

-

Presence of Functional Groups: The incorporation of functional groups like amides can impact the compound's hydrophilicity, hydrogen bonding capacity, and overall biological profile.[1]

For this compound, the two anilino-oxo-ethyl moieties are expected to significantly influence its properties. The amide groups can participate in hydrogen bonding, which may affect its interaction with biological targets. The phenyl rings introduce aromatic character and may contribute to interactions with specific cellular components.

Potential Applications and Future Research Directions

Given the structural features of this compound and the known properties of its analogs, several potential applications can be envisioned:

-

Novel Antimicrobial Agents: These compounds could be developed as new disinfectants or antiseptics, particularly if they exhibit potent activity against drug-resistant pathogens.

-

Functionalized Surfactants: The unique structure may impart interesting surfactant properties for various industrial applications.

-

Drug Delivery Vehicles: The cationic nature of QACs allows them to interact with nucleic acids, suggesting potential applications in gene delivery.[8]

Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound and its analogs need to be fully characterized.

-

Broad-Spectrum Biological Screening: A comprehensive evaluation of their antimicrobial, antifungal, and anticancer activities is warranted.

-

Cytotoxicity and Toxicological Studies: It is crucial to assess the cytotoxicity of these new compounds against human cell lines to determine their therapeutic index and potential for safe application.[13][14]

-

Mechanism of Action Studies: Detailed investigations into their precise mechanism of action will provide valuable insights for further optimization.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard technique for determining MIC.[16]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. Include positive (broth + inoculum) and negative (broth only) controls.

Data Presentation

The biological activity of a series of synthesized analogs can be summarized in a table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

| Compound ID | R Group on Aniline | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Target | H | Data to be determined | Data to be determined |

| Analog 1 | 4-Chloro | Data to be determined | Data to be determined |

| Analog 2 | 4-Methyl | Data to be determined | Data to be determined |

| Analog 3 | 4-Nitro | Data to be determined | Data to be determined |

Conclusion

While "this compound" itself is a novel chemical entity, its structural framework as a bis-amide substituted quaternary ammonium compound places it within a well-studied and promising class of molecules. By leveraging the extensive knowledge of QACs and their analogs, this guide has outlined a clear path for the synthesis, characterization, and biological evaluation of this compound and its derivatives. The unique structural features of this molecule, particularly the presence of two anilino-acetamide moieties, suggest the potential for interesting biological activities and applications. The experimental protocols and theoretical framework provided herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and materials science, encouraging further exploration into this exciting area of chemical research.

References

A comprehensive list of references will be compiled based on the cited sources throughout the text.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. aocs.onlinelibrary.wiley.com [aocs.onlinelibrary.wiley.com]

- 6. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

Carcainium chloride is a permanently charged, membrane-impermeant molecule, a structural feature that dictates its unique pharmacological profile. Its fundamental identifiers and properties are crucial for experimental design, formulation, and data interpretation.

Table 1: Compound Identification and Properties

| Parameter | Value | Source(s) |

| CAS Number | 1042-42-8 | [1][2] |

| IUPAC Name | bis(2-anilino-2-oxoethyl)-dimethylazanium chloride | [1] |

| Synonyms | QX-572, Carcainium, RSD 931, N,N-bis(phenylcarbamoylmethyl)dimethylammonium chloride | [1][2][3] |

| Molecular Formula | C₁₈H₂₂ClN₃O₂ | [1][3] |

| Molecular Weight | 347.84 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 170-172 °C | |

| Solubility | Soluble in DMSO (with warming to 60°C), slightly soluble in methanol and water. | [3][4] |

| Storage | Store at 4°C under nitrogen for short-term. For long-term storage in solution (e.g., in DMSO), store at -20°C (stable for 1 month) or -80°C (stable for 6 months). The chloride salt is noted to be hygroscopic. | [3][4] |

Synthesis Pathway

However, based on established principles of organic chemistry and published methods for its precursors, a logical synthetic route can be proposed.[5] This route involves two primary stages: the synthesis of the key intermediate, 2-chloro-N-phenylacetamide, followed by a quaternization reaction.

Stage 1: Synthesis of 2-Chloro-N-phenylacetamide (Precursor)

This protocol is adapted from established methods for the N-acylation of anilines.[6][7] The reaction involves the nucleophilic acyl substitution of aniline with chloroacetyl chloride.

Causality and Experimental Choices:

-

Solvent & Base: Glacial acetic acid acts as a solvent, and sodium acetate is added as a weak base. This is crucial to neutralize the HCl byproduct generated during the reaction. Protonation of the starting aniline by HCl would render it non-nucleophilic, halting the reaction. Sodium acetate prevents this without being so basic as to promote unwanted side reactions.

-

Temperature Control: The dropwise addition of the highly reactive chloroacetyl chloride and subsequent gentle heating (if necessary) is a standard precaution to manage the exothermic nature of the reaction and prevent degradation of the product.

-

Workup: Pouring the reaction mixture into ice-cold water serves to precipitate the organic product, which has low aqueous solubility, while the inorganic salts and acetic acid remain in the aqueous phase, facilitating easy separation by filtration.

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide

-

Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a fume hood.

-

To the flask, add aniline (1.0 equivalent) and glacial acetic acid.

-

In a separate container, dissolve sodium acetate (1.2 equivalents) in a minimal amount of water and add it to the aniline solution.

-

Cool the reaction mixture in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) to the dropping funnel.

-

Add the chloroacetyl chloride dropwise to the stirred reaction mixture over 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water.

-

A precipitate of 2-chloro-N-phenylacetamide will form. Stir for 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water to remove acetic acid and salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified 2-chloro-N-phenylacetamide as a white solid.[6]

Stage 2: Proposed Quaternization to Yield Carcainium Chloride

This final step involves a standard Sₙ2 reaction to form the quaternary ammonium salt. This proposed method is based on the known reactivity of its precursors but has not been validated from a specific literature source for QX-572.

Logical Framework: The reaction requires two equivalents of the electrophilic precursor (2-chloro-N-phenylacetamide) to react with one equivalent of the nucleophile (dimethylamine). The nitrogen atom of dimethylamine will sequentially displace the chloride leaving group on two separate precursor molecules.

Caption: Intracellular blockade of Naᵥ channels by QX-572 via TRPV1 pores.

Applications in Research & Drug Development

The unique properties of QX-572 make it a valuable tool for neuroscience and pharmacology research rather than a clinical therapeutic itself.

-

Selective Nociceptor Blockade: Its primary application is to selectively block pain-sensing neurons. By co-applying it with a TRPV1 agonist, researchers can study the specific contribution of nociceptors to pain behaviors in preclinical models, without affecting motor or other sensory functions. [8]* Long-Acting Anesthesia Models: QX-572 produces a significantly longer-lasting nerve block compared to standard local anesthetics. [9]This makes it useful for developing and validating animal models of prolonged pain relief, which is a key goal in post-operative pain management.

-

Antitussive Research: QX-572 has been investigated for its ability to suppress cough by acting on airway sensory nerves, providing a tool to study the pharmacology of cough reflexes. [3]* Antiarrhythmic Studies: As a lidocaine derivative, it has also been used in electrophysiology studies to investigate mechanisms of cardiac arrhythmia. [4]

Experimental Protocol: In Vivo Sciatic Nerve Block in a Rodent Model

This protocol provides a methodology for assessing the sensory and motor blockade effects of Carcainium chloride in a mouse model, adapted from published methodologies. [10][11][12][13][14] Trustworthiness & Self-Validation: This protocol incorporates baseline measurements before drug administration and includes a vehicle control group. The comparison of post-injection responses to the individual's own baseline and to the vehicle group provides an internal and external control system, ensuring that observed effects are due to the drug and not experimental variability.

5.1. Materials

-

Carcainium chloride (QX-572)

-

Vehicle solution (e.g., 0.9% sterile saline)

-

Lidocaine hydrochloride (for co-application studies)

-

Male C57BL/6 mice (20-25 g)

-

Insulin syringes with 30-gauge needles

-

Electronic von Frey anesthesiometer (for sensory testing)

-

Hot plate apparatus (for thermal sensory testing)

5.2. Preparation of Dosing Solutions

-

Vehicle: Sterile 0.9% saline.

-

QX-572 Solution: Prepare a stock solution of QX-572 in DMSO. For injection, dilute the stock into the final vehicle. A common in vivo formulation involves co-solvents to ensure solubility. For example, a working solution can be prepared by creating a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture. [3]All solutions must be sterile-filtered.

5.3. Procedure

-

Acclimatization: Acclimatize mice to the testing environment and equipment for at least 3 days prior to the experiment to reduce stress-induced variability.

-

Baseline Testing:

-

Mechanical Threshold (von Frey): Place the mouse on an elevated mesh platform. Apply increasing force to the plantar surface of the hind paw with the von Frey filament. Record the force (in grams) at which the mouse withdraws its paw. Repeat three times for each paw and average the result.

-

Thermal Latency (Hot Plate): Place the mouse on a hot plate maintained at 52 ± 0.5°C. Record the latency (in seconds) for the mouse to lick its paw or jump. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

-

-

Drug Administration:

-

Lightly anesthetize the mice with isoflurane.

-

Inject a small volume (e.g., 20-50 µL) of the test solution (Vehicle or QX-572) perineurally, in close proximity to the sciatic nerve in the thigh.

-

-

Post-Injection Assessment:

-

At set time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-injection, repeat the mechanical and thermal sensory tests.

-

Motor Function: Observe the mouse's gait and righting reflex. A simple scoring system can be used (e.g., 0 = normal gait, 1 = limp, 2 = paralysis of the paw).

-

-

Data Analysis:

-

Calculate the Paw Withdrawal Threshold (PWT) and Paw Withdrawal Latency (PWL).

-

Data are often expressed as a percentage of the maximum possible effect (% MPE) or as raw withdrawal thresholds/latencies.

-

Compare the results from the QX-572 group to the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

-

Conclusion

Carcainium chloride (QX-572) is a specialized pharmacological tool whose value lies in its unique physicochemical properties, namely its permanent charge and resulting membrane impermeability. This allows for innovative experimental designs to dissect the roles of specific neuronal populations in complex physiological and pathological processes like pain and cough. While the lack of a publicly available, detailed synthesis protocol presents a challenge for its widespread academic preparation, its commercial availability and well-characterized mechanism of action ensure its continued relevance for researchers in pharmacology and drug development. This guide provides the foundational knowledge required to incorporate this compound into rigorous and well-controlled scientific investigations.

References

-

Kohane, D. S., et al. (2000). Quaternary ammonium derivative of lidocaine as a long-acting local anesthetic. Anesthesiology, 92(2), 439-447. Available at: [Link]

-

University of San Diego. (n.d.). The Synthesis of Lidocaine. Department of Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Synthesis of Lidocaine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13966, Carcainium chloride. PubChem. Available at: [Link]

-

Wang, Q., et al. (2021). Quaternary Lidocaine Derivatives: Past, Present, and Future. Drug Design, Development and Therapy, 15, 195-207. Available at: [Link]

- Gardner, G. R. (n.d.). Drugs: Synonyms and Properties. Gower Publishing, Ltd.

- Lavorini, F., et al. (2016). Antitussive effect of carcainium chloride in patients with chronic cough and idiopathic interstitial pneumonias: A pilot study. Pulmonary Pharmacology & Therapeutics, 40, 91-94.

- Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. Available at: [Link]

-

Kumar, A., et al. (2018). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. ResearchGate. Available at: [Link]

-

Université du Luxembourg. (n.d.). PubChemLite - Carcainium chloride (C18H22N3O2). Available at: [Link]

-

Sell, L., et al. (2024). Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry. STAR Protocols, 5(1), 102852. Available at: [Link]

- Berkowitz, S., et al. (2025). Procedure for Reliable and Long-Lasting Ex Vivo Recordings of Sciatic Nerve Activity in Mice. Bio-protocol, 15(5), e5233.

-

Sell, L., et al. (2024). Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry. ResearchGate. Available at: [Link]

-

Sell, L., et al. (2024). Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry. STAR Protocols. Available at: [Link]

-

Lee, J. H., et al. (2022). Sciatic nerve stimulation alleviates neuropathic pain and associated neuroinflammation in the dorsal root ganglia in a rodent model. Journal of Neuroinflammation, 19(1), 154. Available at: [Link]

Sources

- 1. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1) | C18H22ClN3O2 | CID 13966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carcainium chloride | 1042-42-8 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quaternary ammonium derivative of lidocaine as a long-acting local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sciatic nerve stimulation alleviates neuropathic pain and associated neuroinflammation in the dorsal root ganglia in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride in aqueous and organic solvents

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical determinant of bioavailability, influencing formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium compound also known as Carcainium Chloride[1]. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven methodologies for assessing the solubility of this compound in both aqueous and organic media. Our approach is grounded in scientific integrity, ensuring that the insights and protocols presented herein are robust, reproducible, and directly applicable to the challenges encountered in a laboratory setting.

Understanding the Molecule: Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium Chloride)

Carcainium chloride is a quaternary ammonium salt with a molecular structure that bestows upon it a unique combination of hydrophilic and lipophilic characteristics. The presence of a positively charged quaternary ammonium core, coupled with two anilino-2-oxo-ethyl side chains, suggests a degree of solubility in polar solvents, while the phenyl groups introduce lipophilic character.

Chemical Structure and Properties:

| Property | Value | Reference |

| IUPAC Name | bis(2-anilino-2-oxoethyl)-dimethylazanium chloride | [1] |

| Molecular Formula | C18H22ClN3O2 | [1] |

| Molecular Weight | 347.8 g/mol | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

The inherent ionic nature of the chloride salt generally promotes solubility in polar solvents like water[2]. However, the presence of the larger organic moieties can influence its behavior in various solvent systems. Understanding this dual nature is paramount to predicting and experimentally determining its solubility profile.

The Theoretical Framework of Solubility for Quaternary Ammonium Salts

The solubility of quaternary ammonium salts is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational understanding.

-

In Aqueous Media: The high dielectric constant of water effectively shields the electrostatic interactions between the cationic quaternary ammonium head and the chloride anion, facilitating dissolution. The formation of hydrogen bonds between water molecules and the carbonyl groups of the anilino-oxo-ethyl chains can further enhance aqueous solubility.

-

In Organic Solvents: The solubility in organic solvents is largely dictated by the nature of the organic side chains and the polarity of the solvent. For Carcainium Chloride, the anilino groups suggest potential interactions with aromatic or moderately polar solvents. Generally, quaternary ammonium salts can exhibit solubility in a range of organic solvents, a property leveraged in applications like phase-transfer catalysis[3]. The solubility in aprotic aliphatic and aromatic solvents can be influenced by the solvent's solubility parameter[4].

The following diagram illustrates the key factors influencing the dissolution of Carcainium Chloride.

Caption: Factors influencing Carcainium Chloride solubility.

Experimental Determination of Solubility: A Practical Guide

The following protocols are designed to provide a robust framework for determining the solubility of Carcainium Chloride in various solvent systems. These methods are aligned with principles outlined by the International Union of Pure and Applied Chemistry (IUPAC) for solubility measurements[5][6][7][8].

Materials and Equipment

-

Solute: Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride (Carcainium Chloride) of high purity.

-

Solvents:

-

Aqueous: Deionized water, Phosphate Buffered Saline (PBS) at pH 7.4.

-

Organic: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

-

Calibrated glassware

-

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Carcainium Chloride to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of Carcainium Chloride in the diluted supernatant using a validated HPLC method with a standard calibration curve.

-

-

Calculation:

-

Calculate the solubility as the mean concentration from the triplicate samples, typically expressed in mg/mL or µg/mL.

-

The following diagram outlines the shake-flask method workflow.

Sources

- 1. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1) | C18H22ClN3O2 | CID 13966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. iupac.org [iupac.org]

- 6. iupac.org [iupac.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium Chloride: A Case Study in Small Molecule Crystallography

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the quaternary ammonium salt, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride. While a specific crystal structure for this exact compound is not publicly available, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. It outlines a plausible synthetic route, crystallization strategies, and the complete workflow for data collection, structure solution, and refinement. Furthermore, it delves into the critical analysis of potential intermolecular interactions that govern the crystal packing, drawing parallels from structurally related compounds. This guide is designed to be a practical resource, blending theoretical principles with field-proven insights to ensure a robust and self-validating crystallographic study.

Introduction: The Significance of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a positively charged polyatomic ion of the structure [NR4]+, where R represents alkyl or aryl groups.[1] Their permanent positive charge, independent of pH, imparts unique chemical and physical properties, leading to their widespread use as antimicrobials, fabric softeners, hair conditioners, and phase transfer catalysts.[1][2] In the realm of medicinal chemistry, QACs are integral components of various drugs and are explored for their potential in developing new therapeutic agents. The biological activity and material properties of QACs are intrinsically linked to their three-dimensional structure and the non-covalent interactions they form. Therefore, single-crystal X-ray diffraction stands as the definitive technique for elucidating their precise atomic arrangement and understanding their structure-function relationships.

This guide focuses on a hypothetical yet representative QAC, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, to illustrate the complete process of crystal structure analysis.

Synthesis and Crystallization: From Molecule to Measurable Crystal

A logical and efficient synthetic pathway is paramount for obtaining a pure compound suitable for crystallization. The proposed synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is followed by a discussion of crystallization techniques.

Proposed Synthesis

The synthesis of the target compound can be envisioned through a two-step process involving the quaternization of a tertiary amine. A plausible route is outlined below:

Step 1: Synthesis of 2-chloro-N-phenylacetamide

Aniline is reacted with 2-chloroacetyl chloride in an inert solvent, such as dichloromethane, in the presence of a mild base like triethylamine to neutralize the HCl byproduct.

Step 2: Quaternization of N,N-dimethylethanolamine

N,N-dimethylethanolamine is reacted with two equivalents of 2-chloro-N-phenylacetamide. The nucleophilic tertiary amine displaces the chloride from the chloroacetamide, leading to the formation of the desired quaternary ammonium chloride.

Experimental Protocol: Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride

-

Preparation of 2-chloro-N-phenylacetamide:

-

To a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, add 2-chloroacetyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

-